molecular formula C11H8ClNO B1433792 Ethanone, 1-(2-chloro-8-quinolinyl)- CAS No. 1453798-46-3

Ethanone, 1-(2-chloro-8-quinolinyl)-

Cat. No.: B1433792
CAS No.: 1453798-46-3
M. Wt: 205.64 g/mol
InChI Key: IXLOXZIOTKCQQD-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-chloro-8-quinolinyl)- is a substituted quinoline derivative featuring a ketone group at position 8 and a chlorine atom at position 2 of the quinoline ring. Quinoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties . The presence of the chloro substituent enhances electrophilicity at the quinoline core, making it reactive toward nucleophilic substitutions and cross-coupling reactions .

Properties

IUPAC Name

1-(2-chloroquinolin-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)9-4-2-3-8-5-6-10(12)13-11(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLOXZIOTKCQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-chloro-8-quinolinyl)- typically involves the reaction of 2-chloroquinoline with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-chloro-8-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into quinoline-8-methanol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Quinoline-8-methanol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(2-chloro-8-quinolinyl)- has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including Ethanone, 1-(2-chloro-8-quinolinyl)-, are investigated for their potential therapeutic applications.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-chloro-8-quinolinyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone (CAS 99973-51-0)
  • Molecular Formula: C₁₁H₈ClNO₂
  • Key Features: Contains a hydroxyl group at position 8 and a chloroethanone group at position 3.
  • Comparison: The hydroxyl group in this derivative increases polarity and metal-chelating capacity compared to the non-hydroxylated target compound. The chloroethanone group at position 5 (vs. position 8 in the target) alters steric and electronic interactions, affecting reactivity in nucleophilic substitutions .
1-{6-Chloro-2-[(2-Chloro-8-Methylquinolin-3-yl)Methoxy]-4-Phenylquinolin-3-yl}Ethanone
  • Molecular Formula : C₂₈H₂₀Cl₂N₂O₂
  • Key Features: A bifunctional quinoline derivative with methoxy, phenyl, and methyl substituents.
  • The methyl group at position 8 reduces electrophilicity compared to the ketone group in the target compound, limiting its utility in certain synthetic pathways .

Chlorinated Phenyl Ethanone Analogues

1-(2-Chlorophenyl)Ethanone (CAS 2142-68-9)
  • Molecular Formula : C₈H₇ClO
  • Key Features : A simple aryl ketone with a chlorine atom on the phenyl ring.
  • Comparison: The absence of a quinoline ring simplifies the structure but reduces conjugation and biological activity. Lower molecular weight (154.59 g/mol vs. ~215 g/mol for quinoline derivatives) results in higher volatility and lower thermal stability .
Ethanone, 1-(4-Chlorophenyl)-2-(1,2-Dihydro-3-Phenyl-2-Quinoxalinyl) (CAS 107487-68-3)
  • Molecular Formula : C₂₂H₁₆ClN₂O
  • Key Features: Combines a chlorophenyl group with a quinoxaline moiety.
  • The ketone group’s position adjacent to the quinoxaline ring differs from the target compound’s quinoline-based structure, leading to distinct electronic effects .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Key Substituents Boiling Point (K) LogP (Predicted) Reactivity Highlights
Ethanone, 1-(2-chloro-8-quinolinyl)- C₁₁H₇ClNO Cl (C2), COCH₃ (C8) ~485 (estimated) 2.8 High electrophilicity at C2 and C8
1-(2-Chlorophenyl)ethanone C₈H₇ClO Cl (C2 phenyl) 486.20 2.1 Reactive in Friedel-Crafts alkylation
2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone C₁₁H₈ClNO₂ Cl (C5), OH (C8) N/A 1.9 Chelates metal ions (e.g., Fe³⁺, Cu²⁺)
1-(4-Chlorophenyl)-2-quinoxalinyl ethanone C₂₂H₁₆ClN₂O Cl (C4 phenyl), quinoxaline N/A 3.5 Enhanced π-stacking in crystal lattice

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 1-(2-chloro-8-quinolinyl)-
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